1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 63170-48-9
VCID: VC15043160
InChI: InChI=1S/C14H17NO5/c1-18-10-7-9(8-11(19-2)13(10)20-3)14(17)15-6-4-5-12(15)16/h7-8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol

1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one

CAS No.: 63170-48-9

Cat. No.: VC15043160

Molecular Formula: C14H17NO5

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one - 63170-48-9

Specification

CAS No. 63170-48-9
Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
IUPAC Name 1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-one
Standard InChI InChI=1S/C14H17NO5/c1-18-10-7-9(8-11(19-2)13(10)20-3)14(17)15-6-4-5-12(15)16/h7-8H,4-6H2,1-3H3
Standard InChI Key DTFMFTPWXDQAPB-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2=O

Introduction

Chemical Identity and Structural Features

1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one (CAS 63886-38-4) possesses the molecular formula C14H17NO5\text{C}_{14}\text{H}_{17}\text{NO}_{5} and a molecular weight of 265.31 g/mol . The structure comprises a five-membered pyrrolidin-2-one lactam ring conjugated to a 3,4,5-trimethoxy-substituted benzoyl group (Figure 1). The trimethoxybenzoyl moiety is a hallmark of microtubule-disrupting agents like combretastatin A-4 (CA-4), suggesting shared pharmacophoric elements .

Crystallographic data for structurally related compounds, such as 1-(3,4,5-trimethoxybenzyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one, reveal monoclinic crystal systems with space group P 1 c 1P\ 1\ c\ 1 and unit cell parameters a=7.0556 A˚,b=15.3824 A˚,c=10.7866 A˚,β=108.471a = 7.0556\ \text{Å}, b = 15.3824\ \text{Å}, c = 10.7866\ \text{Å}, \beta = 108.471^\circ . While direct data for 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one are unavailable, its planar benzoyl group and puckered pyrrolidinone ring likely facilitate hydrophobic interactions with tubulin’s colchicine-binding site .

Synthesis and Physicochemical Properties

  • Acylation of pyrrolidin-2-one with 3,4,5-trimethoxybenzoyl chloride under basic conditions.

  • Coupling reactions employing carbodiimide reagents to link the benzoyl group to the lactam nitrogen.

Key physicochemical properties inferred from analogs include:

PropertyValue/DescriptionSource
Density~1.16 g/cm³ (estimated)
Boiling Point~430–435°C (extrapolated)
SolubilityLow aqueous solubility; soluble in DMSO, DMF

The electron-rich trimethoxybenzoyl group enhances lipid solubility, potentially improving blood-brain barrier penetration .

Structure-Activity Relationships (SAR)

Critical SAR insights from analogs guide hypotheses about the target compound’s activity:

  • Trimethoxybenzoyl group: Essential for activity; removal or substitution (e.g., dimethoxy, halogenated) abolishes antiproliferative effects .

  • Pyrrolidinyl/pyrrolidinone moiety: The pyrrolidine ring’s size and conformation are crucial. Expanding to piperidine reduces activity 10-fold, indicating steric constraints in the tubulin binding pocket .

  • Lactam vs. amine: Pyrrolidin-2-one’s lactam may enhance metabolic stability compared to secondary amines, potentially prolonging half-life.

These observations suggest that 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one’s lactam ring optimally fits tubulin’s hydrophobic cleft, while the trimethoxy group engages in π-π stacking with aromatic residues .

Challenges and Future Directions

  • Synthetic optimization: Improving yield and scalability of synthesis routes.

  • Pharmacokinetic profiling: Assessing oral bioavailability and metabolic stability.

  • Target validation: Confirming tubulin binding via crystallography or isothermal titration calorimetry.

  • Therapeutic expansion: Exploring antiviral or anti-inflammatory applications suggested by related compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator